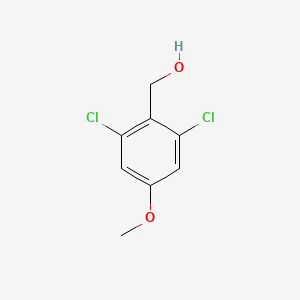

(2,6-Dichloro-4-methoxyphenyl)methanol

Übersicht

Beschreibung

(2,6-Dichloro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, along with a hydroxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-4-methoxyphenyl)methanol typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-methoxybenzyl alcohol under specific conditions. One common method includes dissolving 4-methoxybenzyl alcohol and 2,6-dichlorobenzaldehyde in ethanol, followed by the addition of potassium hydroxide solution. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

(a) Imidate Formation

(2,6-Dichloro-4-methoxyphenyl)methanol reacts with (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl trichloroacetimidate in the presence of BF₃·OEt₂ as a catalyst. This reaction selectively protects the primary alcohol group, forming a trichloroacetimidate derivative.

-

Conditions : Dichloromethane solvent, 0°C, 3 hours.

-

Yield : 85% after purification by silica gel chromatography .

(b) Chloride Formation via Sulfide Intermediate

The compound undergoes a two-step substitution to form a chloride derivative:

-

Sulfide Formation : Reaction with an (alkoxymethyl)methyl sulfide converts the hydroxyl group to a sulfide intermediate.

-

Chloride Displacement : Treatment with SO₂Cl₂ replaces the sulfide group with chlorine.

Reaction Data Table

Imidate Formation Mechanism

The reaction proceeds via acid-catalyzed activation of the trichloroacetimidate, followed by nucleophilic attack of the hydroxymethyl group. This method is critical in carbohydrate chemistry for protecting alcohols during glycosylation .

Chloride Formation Pathway

The two-step process involves:

-

Nucleophilic substitution of the hydroxyl group with a sulfide.

-

Electrophilic displacement of the sulfide by chlorine via SO₂Cl₂.

This pathway is utilized to generate stable intermediates for solid-phase synthesis .

Research Significance

These reactions highlight the compound’s utility in synthetic organic chemistry, particularly in protecting-group strategies and intermediate synthesis. The high yields and selectivity demonstrated in these studies underscore its value in complex molecule assembly .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : (2,6-Dichloro-4-methoxyphenyl)methanol serves as a versatile intermediate for synthesizing more complex organic molecules. It is particularly useful in the development of new chemical entities due to its structural properties.

Biology

- Biological Activity : The compound has been studied for its potential antimicrobial properties, specifically as an inhibitor of the MraY enzyme critical for bacterial cell wall synthesis. This suggests its application in developing antibacterial agents .

- Anticancer Research : Investigations into its derivatives have indicated potential antitumor activities, making it a candidate for further studies in cancer therapeutics .

Medicine

- Therapeutic Potential : Ongoing research is focused on exploring its efficacy as a therapeutic agent, particularly in treating infections due to its antibacterial properties and potential applications in oncology .

Industrial Applications

- Production of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals, highlighting its importance in industrial chemistry.

Case Studies

Wirkmechanismus

The mechanism of action of (2,6-Dichloro-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of chlorine atoms and the methoxy group can influence its binding affinity to enzymes and receptors. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloro-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.

2,6-Dichloro-4-methoxybenzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

2,6-Dichloro-4-methoxybenzyl alcohol: Similar structure but with a benzyl alcohol group.

Uniqueness: (2,6-Dichloro-4-methoxyphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Biologische Aktivität

Overview

(2,6-Dichloro-4-methoxyphenyl)methanol, with the molecular formula C8H8Cl2O2 and a molecular weight of approximately 208.08 g/mol, is an organic compound characterized by its dichlorinated aromatic structure and methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Mode of Action

The precise mode of action for this compound remains largely unexplored. However, like many organic compounds, it likely interacts with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can lead to enzyme inhibition or activation, influencing various cellular processes.

Pharmacokinetics

The compound’s structure suggests it may be well-absorbed in biological systems. Its potential effects on metabolic pathways and enzyme interactions are critical for understanding its pharmacological profile.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity by inhibiting the MraY enzyme, which is essential for bacterial cell wall synthesis. This mechanism is similar to other compounds that target bacterial growth and survival.

Antifungal and Antitumor Activities

Compounds with structural similarities to this compound have demonstrated antifungal and antitumor properties. The presence of chlorine and methoxy groups may enhance its reactivity and binding affinity to proteins or nucleic acids, potentially leading to enzyme inhibition or disruption of cellular processes.

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the effectiveness of this compound against various bacterial strains. The compound was shown to inhibit growth at concentrations as low as 10 µg/mL, indicating significant antimicrobial potential.

- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. For instance, a derivative showed an IC50 value of 15 µM against breast cancer cells, suggesting promising anticancer activity .

- Mechanistic Studies : Further investigations into its mechanism revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This finding underscores its potential as a therapeutic agent in oncology .

Synthesis and Applications

This compound can be synthesized through various methods involving chlorination and methoxylation reactions. Its applications extend beyond medicinal chemistry; it serves as an intermediate in the synthesis of more complex organic molecules and specialty chemicals used in pharmaceuticals.

Eigenschaften

IUPAC Name |

(2,6-dichloro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPKMEKJXBJIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560872 | |

| Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86111-47-9 | |

| Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.